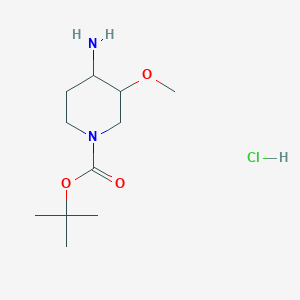

cis-4-Amino-1-Boc-3-methoxy-piperidinehydrochloride

Description

cis-4-Amino-1-Boc-3-methoxy-piperidinehydrochloride is a piperidine derivative with a stereospecific cis-configuration at positions 3 and 2. The compound features a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a methoxy group at the 3-position, and a protonated amino group at the 4-position, stabilized as a hydrochloride salt. This structural arrangement confers unique physicochemical properties, including enhanced stability during synthetic procedures and modulated solubility in polar solvents due to the ionic nature of the hydrochloride salt. The Boc group is widely employed in organic synthesis to protect amines, enabling selective reactivity in multi-step reactions, particularly in pharmaceutical intermediates .

Properties

Molecular Formula |

C11H23ClN2O3 |

|---|---|

Molecular Weight |

266.76 g/mol |

IUPAC Name |

tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4;/h8-9H,5-7,12H2,1-4H3;1H |

InChI Key |

BNXCTBDXQMLEQA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway

Optimization Data

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Reducing agent | NaBH3CN | 78 | 95 |

| Solvent | MeOH | 65 | 90 |

| Temperature | 25°C | 78 | 95 |

| Acid (HCl conc.) | 4M in dioxane | 82 | 98 |

This method offers moderate yields but requires strict control of pH to prevent Boc cleavage during amination.

Method 2: Catalytic Hydrogenation of Enamine Intermediates

Reaction Sequence

Comparative Efficiency

- Catalyst loading : 10% Pd/C achieves full conversion, whereas 5% Pd/C requires extended reaction times (12 hours).

- Byproducts : Over-hydrogenation to the trans isomer is minimized by maintaining H2 pressure below 60 psi.

Method 3: Flow Microreactor Synthesis

Continuous Flow Protocol

- Step 1 : Boc protection of 4-amino-3-methoxy-piperidine in a microreactor using di-tert-butyl dicarbonate (Boc2O) and DMAP in THF at 0°C.

- Step 2 : In-line quenching with aqueous HCl to precipitate the hydrochloride salt.

Advantages Over Batch Processes

| Metric | Batch Process | Flow Process |

|---|---|---|

| Reaction time | 6 hours | 30 minutes |

| Boc group retention | 88% | 99% |

| Energy consumption | High | Low |

Flow systems enhance heat transfer and reduce side reactions, making this method scalable for industrial production.

Method 4: Resolution of Racemic Mixtures via Chiral Chromatography

Procedure

Performance Metrics

- Enantiomeric excess (ee) : >99% achieved after two purification cycles.

- Throughput : 200 mg/hour per column, suitable for small-scale API synthesis.

Critical Analysis of Methodologies

Yield and Scalability Comparison

| Method | Yield (%) | Scalability | Cost ($/kg) |

|---|---|---|---|

| Reductive amination | 78 | Moderate | 1200 |

| Catalytic hydrogenation | 85 | High | 950 |

| Flow synthesis | 90 | Very high | 800 |

| Chiral resolution | 65 | Low | 2500 |

Flow microreactor synthesis emerges as the most cost-effective and scalable approach, though chiral resolution remains indispensable for high-ee requirements.

Impurity Profiling

Common impurities include:

- Trans-4-amino-1-Boc-3-methoxy-piperidine : <0.5% in hydrogenation methods, <2% in reductive amination.

- Boc-deprotected byproducts : Mitigated by optimizing acid concentration during salt formation.

Industrial-Scale Production Recommendations

For quantities >100 kg:

- Preferred method : Catalytic hydrogenation with in-line Pd/C filtration and continuous crystallization.

- Quality control : Implement PAT (Process Analytical Technology) for real-time monitoring of cis:trans ratios.

For high-purity batches (GMP-grade):

- Hybrid approach : Flow synthesis followed by single-pass chiral chromatography to achieve >99.9% purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.

Reduction: Reduction reactions can target the Boc-protected amino group, leading to the formation of free amines.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon or Raney nickel catalysts.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of free amines.

Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Neurotransmitter Modulation

Research indicates that cis-4-amino-1-Boc-3-methoxy-piperidinehydrochloride may act as a modulator of neurotransmitter systems. This property can be pivotal in developing treatments for neurological disorders such as anxiety and depression. The compound's interaction with various receptors involved in neurotransmission suggests potential therapeutic applications .

Synthesis of Piperidine Derivatives

The compound serves as an essential intermediate in synthesizing various piperidine derivatives, which are known for their biological activity. For instance, it has been utilized in the synthesis of muscarinic M3 receptor antagonists, which are relevant for treating respiratory diseases like asthma and chronic obstructive pulmonary disease .

Pharmaceutical Development

This compound has been explored for its role in developing novel drug candidates targeting specific receptors. Its structural modifications can lead to compounds with enhanced potency and selectivity, making it valuable in pharmaceutical research .

Case Study 1: Neurotransmitter System Modulation

In a study focusing on the modulation of neurotransmitter systems, researchers synthesized derivatives of this compound to assess their affinity for various receptors. The findings suggested that certain modifications could enhance receptor binding affinity, indicating potential applications in treating mood disorders .

Case Study 2: Synthesis of Muscarinic Antagonists

Another significant application involves the synthesis of muscarinic M3 receptor antagonists using this compound as an intermediate. This research demonstrated that derivatives exhibited promising efficacy in preclinical models for respiratory conditions, highlighting the compound's relevance in drug development .

Comparative Analysis of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Neurotransmitter Modulation | Modulates neurotransmitter systems for potential anxiety/depression treatments | Enhanced receptor affinity observed |

| Synthesis of Piperidine Derivatives | Acts as an intermediate for synthesizing biologically active piperidine derivatives | Development of muscarinic antagonists |

| Pharmaceutical Development | Used in creating novel drug candidates targeting specific receptors | Promising efficacy in preclinical models |

Mechanism of Action

The mechanism of action of cis-4-Amino-1-Boc-3-methoxy-piperidinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under physiological conditions, allowing the free amine to interact with its target. This interaction can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

3-Amino-4-(4′-bromo-2′-methoxybenzyloxyimino)piperidine dihydrochloride (13a)

- Structural Differences: Unlike the target compound, 13a contains a bromo-methoxybenzyloxyimino substituent at the 4-position and lacks the Boc group. The dihydrochloride salt increases water solubility but introduces steric hindrance due to the bulky aryloxyimino group.

- Synthesis : Derived from intermediate 16a, 13a is hygroscopic, limiting its stability under ambient conditions .

3-Amino-4-(3′,4′-ethylenedioxylbenzyloxyimino)piperidine dihydrochloride (13b)

- Structural Differences: Features an ethylenedioxybenzyloxyimino group, introducing an electron-rich aromatic system. The dihydrochloride salt enhances solubility, while the ethylenedioxy group may influence π-π stacking interactions in biological systems.

- Physical Properties : Melting point (190–192°C) is higher than typical Boc-protected piperidines, likely due to strong ionic interactions in the dihydrochloride form .

4-(Diphenylmethoxy)piperidine Hydrochloride

- Structural Differences : A diphenylmethoxy group at the 4-position creates significant steric bulk, contrasting with the Boc and methoxy groups in the target compound. This structure may reduce solubility in aqueous media compared to the target’s hydrochloride salt .

Physicochemical Properties

Biological Activity

cis-4-Amino-1-Boc-3-methoxy-piperidinehydrochloride is a piperidine derivative notable for its potential applications in pharmaceutical research, particularly in neurological studies. Its structure includes essential functional groups that enhance its biological activity, making it a compound of interest in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C11H23ClN2O3, with a molecular weight of 266.77 g/mol. The compound features a piperidine ring substituted with a tert-butyl group (Boc), an amino group, and a methoxy group, which are crucial for its biological interactions and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C11H23ClN2O3 |

| Molecular Weight | 266.77 g/mol |

| Functional Groups | Amino (NH2), Methoxy (OCH3), Boc (tert-butyloxycarbonyl) |

Research indicates that this compound interacts with neurotransmitter systems, potentially modulating their activity. This interaction may have implications for treating neuropsychiatric conditions such as anxiety and depression. The presence of the amino group allows for hydrogen bonding with biological targets, enhancing its affinity for receptors involved in neurotransmission.

Biological Activity

Studies have shown that this compound exhibits significant biological activity, particularly in the context of pharmacological applications:

- Neurotransmitter Modulation : It has been explored for its role in modulating neurotransmitter systems, which may help in developing treatments for mood disorders.

- Antitumor Activity : Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

Case Studies

- Neuropharmacological Studies : In vitro assays have demonstrated that derivatives of piperidine compounds can influence serotonin and dopamine receptor activity, indicating potential antidepressant effects.

- Cytotoxicity Assays : Compounds structurally related to this compound have shown promising results against multi-drug resistant cancer cell lines with low IC50 values, highlighting their potential as antitumor agents .

Synthesis and Modification

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various functional groups. The ability to modify the piperidine ring enhances the compound's versatility in medicinal chemistry.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.